N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic compound known for its antioxidant properties. It is commonly used in the rubber industry to prevent the oxidative degradation of rubber materials. This compound is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, which is known for its stability and effectiveness in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which have applications in different fields .
Scientific Research Applications
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Widely used in the rubber industry to enhance the durability and lifespan of rubber products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: A precursor to the compound with similar antioxidant properties.
N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE: Another antioxidant used in the rubber industry.
Uniqueness
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its enhanced stability and effectiveness as an antioxidant compared to its precursors and other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
Molecular Formula |
C19H26N2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10H2,1-3H3,(H,20,22) |
InChI Key |
WHFPFIPYRGKNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
Origin of Product |
United States |
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